Griseophenone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

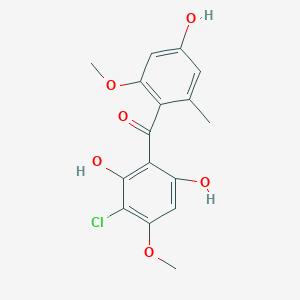

Griseophenone B is a member of benzophenones.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Griseophenone B is synthesized from griseophenone C through chlorination, facilitated by the halogenase enzyme in the gsf gene cluster. This process highlights the compound's connection to griseofulvin and its derivatives, which are produced by various fungal species, particularly Penicillium griseofulvum.

Antifungal Applications

This compound exhibits antifungal properties similar to its parent compound, griseofulvin. It has been shown to inhibit the growth of dermatophytes and other fungal pathogens. The compound's mode of action involves disrupting fungal cell division and interfering with microtubule dynamics, which is critical for fungal proliferation.

Table 1: Antifungal Efficacy of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Trichophyton rubrum | 0.5 µg/mL | Disruption of microtubule function |

| Candida albicans | 1 µg/mL | Inhibition of cell division |

| Aspergillus niger | 2 µg/mL | Interference with mitotic spindle |

Antiviral Properties

Recent studies have indicated that this compound may possess antiviral activity, particularly against hepatitis C virus (HCV). Research suggests that it can inhibit HCV replication by disrupting the host cell cycle and microtubule polymerization.

Case Study: Antiviral Activity Against HCV

In a study involving human hepatoma cell lines, this compound demonstrated significant inhibition of HCV replication when combined with interferon alpha. The results highlighted its potential as a therapeutic agent in managing viral infections.

Cancer Research Applications

This compound has garnered attention in cancer research due to its ability to induce mitotic arrest in cancer cells. This effect is attributed to its interaction with tubulin, leading to abnormal spindle formation and subsequent apoptosis in tumor cells.

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3 | Disruption of spindle dynamics |

| A549 (Lung Cancer) | 4 | Mitotic arrest |

Agricultural Applications

In agriculture, this compound can be utilized as a biopesticide due to its antifungal properties. It can protect crops from fungal infections without the toxicity associated with synthetic fungicides.

Research Findings on Agricultural Use

Studies have shown that applying this compound to crops significantly reduces fungal infection rates while promoting plant health. Its low toxicity profile makes it an attractive option for sustainable agriculture.

Analyse Des Réactions Chimiques

Key Reactions of Griseophenone B

This compound undergoes two primary transformations in griseofulvin biosynthesis:

-

Oxidative Coupling : Catalyzed by cytochrome P450 enzyme GsfF, this reaction converts this compound into desmethyl-dehydrogriseofulvin A (compound 14 ), forming the spirocyclic grisan core .

-

Chlorination : Flavoprotein halogenase GsfI introduces chlorine at C4 of the aromatic ring, producing dichlorinated derivatives such as griseophenone G (compound 12 ) .

Enzymatic Catalysis of Oxidative Coupling

GsfF-mediated oxidative coupling involves two proposed mechanisms:

-

Pathway A : Sequential abstraction of phenolic O-H groups from rings A and B, followed by radical coupling.

-

Pathway B : Initial abstraction from ring B, cyclization, and subsequent abstraction from ring A.

Computational studies (DFT) revealed Pathway A as energetically favorable, with activation energies (ΔG‡) of 15.2 kcal/mol for the first O-H abstraction and 9.8 kcal/mol for the second . Experimental kinetic isotope effects (KIE = 1.9 ± 0.29) further support this mechanism over epoxidation alternatives .

Mechanistic Insights from Isotope Studies

Deuterium labeling experiments demonstrated that hydrogen/deuterium exchange at phenolic -OH groups does not inhibit GsfF activity, confirming the enzyme’s tolerance for isotopic substitution. The moderate KIE suggests proton tunneling is not rate-limiting .

Table 2: Activation Energies for GsfF Pathways

| Mechanism | ΔG‡ (kcal/mol) | Key Transition State Features |

|---|---|---|

| Pathway A (O-H abstraction) | 15.2 → 9.8 | Radical intermediates stabilized by P450 heme |

| Epoxidation | 28.5 | High barrier due to strained arene oxide |

Role of Chlorination in Biosynthetic Context

Chlorination by GsfI precedes oxidative coupling, with isotopic distribution patterns (3:1 for monochlorinated 11 ; 1.5:1 for dichlorinated 12 ) confirming regioselectivity . NMR analysis of 11 and 12 revealed restored symmetry upon C4 chlorination, critical for subsequent enzymatic processing .

Synthetic Relevance and Challenges

Efforts to reconstitute griseofulvin biosynthesis in vitro achieved ~1% yield, with GsfF-catalyzed coupling identified as the rate-limiting step . Key challenges include:

Propriétés

Formule moléculaire |

C16H15ClO6 |

|---|---|

Poids moléculaire |

338.74 g/mol |

Nom IUPAC |

(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-10(22-2)12(7)15(20)13-9(19)6-11(23-3)14(17)16(13)21/h4-6,18-19,21H,1-3H3 |

Clé InChI |

DSJPUSRRLBBBAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C(=C(C=C2O)OC)Cl)O)OC)O |

SMILES canonique |

CC1=CC(=CC(=C1C(=O)C2=C(C(=C(C=C2O)OC)Cl)O)OC)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.